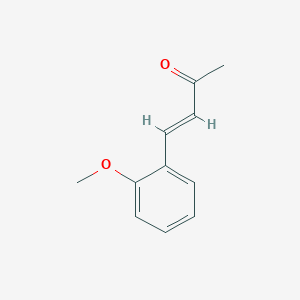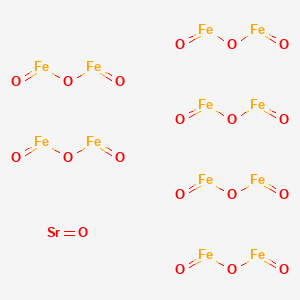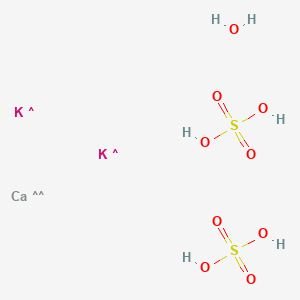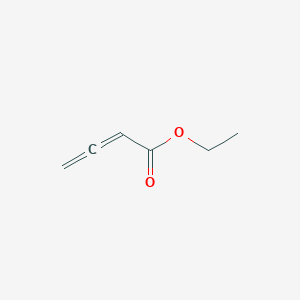
Ethyl 2,3-butadienoate
Descripción general
Descripción
Synthesis Analysis
Ethyl 2,3-butadienoate can be synthesized through various reactions. For instance, it can react with N-tosylated imines in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) or DMAP (4-dimethylaminopyridine) to form azetidine derivatives or novel dihydropyridine derivatives . It can also be used in the synthesis of dihydropyrans by reacting with acyclic enones . Additionally, it can be used to synthesize spiranic heterocycles by reacting with heterocyclic bis-arylidene ketones via phosphine-catalyzed [3+2] annulations .Molecular Structure Analysis
The molecular structure of Ethyl 2,3-butadienoate consists of 6 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
Ethyl 2,3-butadienoate can undergo various chemical reactions. For example, it can react with aldehydes in the presence of DABCO to give ethyl 2-(1-hydroxyalkyl)-2,3-butadienoate . It can also participate in a regioselective [3+2] cyclisation reaction with 2-arylidene-1,3-indanedione catalysed by triphenylphosphine to synthesize functionalised spirocyclic cyclopentenes .Physical And Chemical Properties Analysis
Ethyl 2,3-butadienoate is a liquid at 20°C . It has a density of 0.9±0.1 g/cm3 , a boiling point of 136.5±7.0 °C at 760 mmHg , and a flash point of 47.8±9.3 °C . Its refractive index is 1.416 .Aplicaciones Científicas De Investigación
Synthesis of Dihydropyrans
- Scientific Field: Organic Chemistry
- Application Summary: Ethyl 2,3-butadienoate is used in the synthesis of dihydropyrans by reacting with acyclic enones .
- Method of Application: The specific experimental procedures and technical details for this application are not provided in the source. However, it typically involves a reaction between ethyl 2,3-butadienoate and acyclic enones under certain conditions .
- Results or Outcomes: The reaction results in the formation of dihydropyrans .
Synthesis of Spiranic Heterocycles
- Scientific Field: Organic Chemistry
- Application Summary: Ethyl 2,3-butadienoate can be used to synthesize spiranic heterocycles by reacting with heterocyclic bis-arylidene ketones via phosphine-catalyzed [3+2] annulations .
- Method of Application: The specific experimental procedures and technical details for this application are not provided in the source. However, it typically involves a reaction between ethyl 2,3-butadienoate and heterocyclic bis-arylidene ketones under certain conditions .
- Results or Outcomes: The reaction results in the formation of spiranic heterocycles .
[3 + 2] Cycloaddition of Allenes with Electrophiles
- Scientific Field: Organic Chemistry
- Application Summary: Ethyl 2,3-butadienoate can be used in [3 + 2] cycloaddition reactions with allenes and electrophiles .
- Method of Application: The specific experimental procedures and technical details for this application are not provided in the source. However, it typically involves a [3 + 2] cycloaddition reaction between ethyl 2,3-butadienoate and allenes under certain conditions .
- Results or Outcomes: The reaction results in the formation of cycloadducts .
Safety And Hazards
Ethyl 2,3-butadienoate is classified as a flammable liquid and vapor . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . Protective gloves, eye protection, and face protection should be worn when handling this chemical .
Propiedades
InChI |
InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h5H,1,4H2,2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSUOACRAMLJIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398955 | |
| Record name | Ethyl 2,3-butadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3-butadienoate | |
CAS RN |
14369-81-4 | |
| Record name | Ethyl 2,3-butadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,3-Butadienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



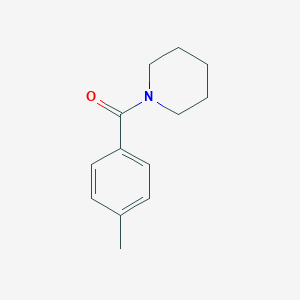
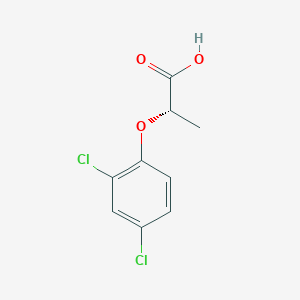

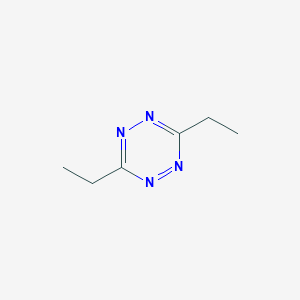
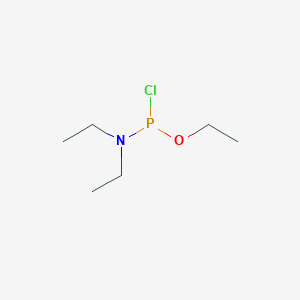
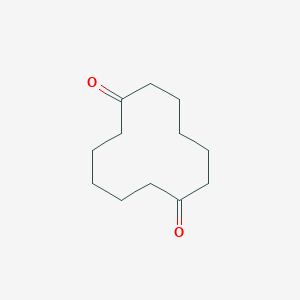
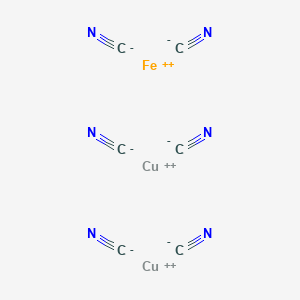

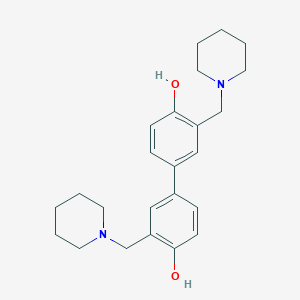
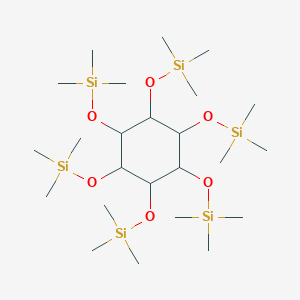
![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)
